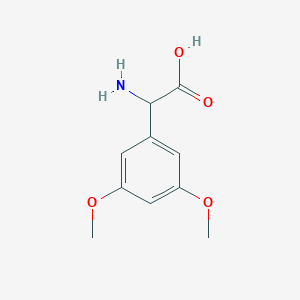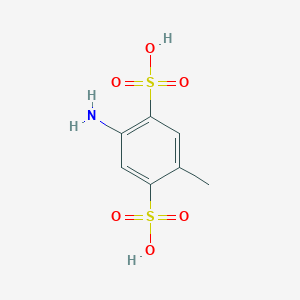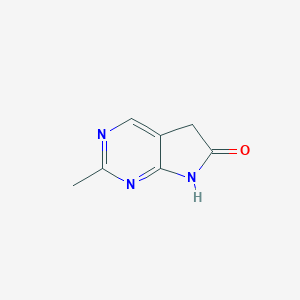
6-Methyl-5,7-diazaoxindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5,7-diazaoxindole (MDAOI) is a compound that has gained interest in recent years due to its potential applications in scientific research. MDAOI is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This molecule has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for researchers in various fields.
Mechanism Of Action
6-Methyl-5,7-diazaoxindole acts by binding to the active site of MAO-A, preventing the enzyme from breaking down neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on behavior and cognition.
Biochemical And Physiological Effects
6-Methyl-5,7-diazaoxindole has been found to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, 6-Methyl-5,7-diazaoxindole has been shown to have antioxidant properties, and to inhibit the production of reactive oxygen species. 6-Methyl-5,7-diazaoxindole has also been shown to have anti-inflammatory effects, and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of 6-Methyl-5,7-diazaoxindole is its selectivity for MAO-A, which allows researchers to study the effects of specific neurotransmitters on behavior and cognition. However, 6-Methyl-5,7-diazaoxindole also has limitations, including its potential to interact with other enzymes and receptors in the brain, and its potential to cause side effects such as nausea and headache.
Future Directions
There are several potential future directions for research involving 6-Methyl-5,7-diazaoxindole. One area of interest is the potential use of 6-Methyl-5,7-diazaoxindole in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of 6-Methyl-5,7-diazaoxindole in the study of the effects of neurotransmitters on behavior and cognition in animal models. Finally, further research is needed to explore the potential side effects and limitations of 6-Methyl-5,7-diazaoxindole, in order to better understand its potential applications in scientific research.
Synthesis Methods
The synthesis of 6-Methyl-5,7-diazaoxindole can be achieved through several methods, including the reaction of 2-methyl-4-nitroaniline with ethyl acetoacetate, followed by reduction with zinc powder. Another method involves the reaction of 2-methyl-4-nitroaniline with ethyl acetoacetate and sodium ethoxide, followed by reduction with sodium borohydride. Both of these methods have been reported to yield high purity 6-Methyl-5,7-diazaoxindole.
Scientific Research Applications
6-Methyl-5,7-diazaoxindole has been found to have potential applications in scientific research, particularly in the field of neuroscience. The molecule has been shown to act as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that is involved in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. This makes 6-Methyl-5,7-diazaoxindole a potential tool for studying the effects of these neurotransmitters on behavior and cognition.
properties
CAS RN |
118801-71-1 |
|---|---|
Product Name |
6-Methyl-5,7-diazaoxindole |
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C7H7N3O/c1-4-8-3-5-2-6(11)10-7(5)9-4/h3H,2H2,1H3,(H,8,9,10,11) |
InChI Key |
FRUNDADHVMDNAW-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2CC(=O)NC2=N1 |
Canonical SMILES |
CC1=NC=C2CC(=O)NC2=N1 |
synonyms |
6H-Pyrrolo[2,3-d]pyrimidin-6-one, 5,7-dihydro-2-methyl- (6CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




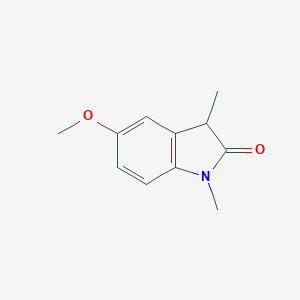
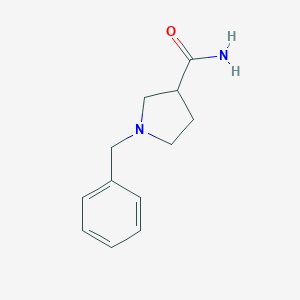

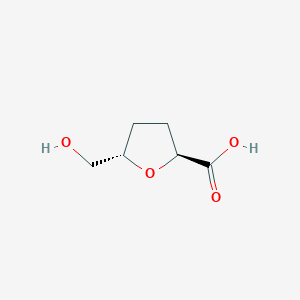
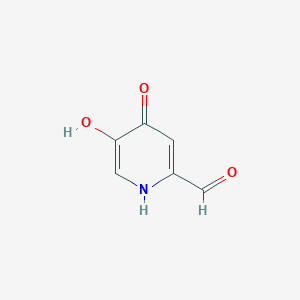
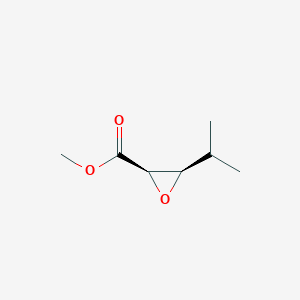
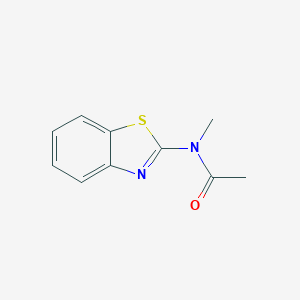
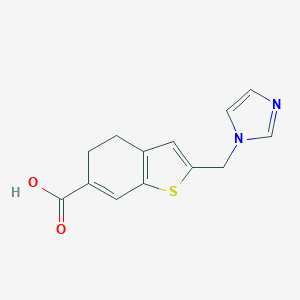
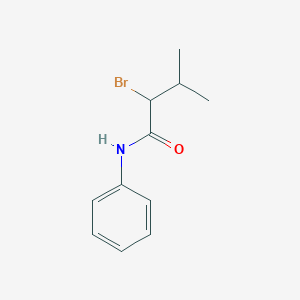
![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)

